Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine is a complex organosilicon compound. It is known for its unique tricyclic structure, which includes silicon, oxygen, nitrogen, and carbon atoms. This compound is part of the silatrane family, which is characterized by its high stability and diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine typically involves the reaction of tris(2-hydroxyethyl)amine with a silicon-containing reagent. One common method is the reaction of tris(2-hydroxyethyl)amine with silicon tetrachloride in the presence of a base, such as triethylamine, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction is typically carried out under controlled temperature and pressure to ensure the stability of the product.
Chemical Reactions Analysis
Types of Reactions
Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, typically in an alcohol solvent.
Substitution: Various halides and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silatranes .
Scientific Research Applications
Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine involves its ability to form stable complexes with various molecules. This is due to the presence of silicon, which can form strong bonds with oxygen and nitrogen atoms. The compound can interact with molecular targets through hydrogen bonding, coordination, and other interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 1-ethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 1-vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Uniqueness
Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine is unique due to its tricyclic structure and the presence of multiple functional groups that allow for diverse reactivity. Its stability and ability to form complexes make it particularly valuable in various applications .
Properties
CAS No. |
29167-65-5 |
---|---|
Molecular Formula |
C24H48N4O12Si3 |
Molecular Weight |
668.9 g/mol |
IUPAC Name |
2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)-N,N-bis[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethyl]ethanamine |
InChI |
InChI=1S/C24H48N4O12Si3/c1-13-29-41(30-14-2-25(1)3-15-31-41)38-22-10-28(11-23-39-42-32-16-4-26(5-17-33-42)6-18-34-42)12-24-40-43-35-19-7-27(8-20-36-43)9-21-37-43/h1-24H2 |
InChI Key |
FOBGJHFRTCZWAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)OCCN(CCO[Si]34OCCN(CCO3)CCO4)CCO[Si]56OCCN(CCO5)CCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.